molecular formula C10H6N2O2 B3030805 7-cyano-1H-indole-3-carboxylic acid CAS No. 959238-64-3

7-cyano-1H-indole-3-carboxylic acid

Cat. No.: B3030805
CAS No.: 959238-64-3
M. Wt: 186.17
InChI Key: ZADAEINCNCNJPT-UHFFFAOYSA-N
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Description

7-Cyano-1H-indole-3-carboxylic acid (CAS: 959238-64-3) is an indole derivative with a cyano group at the 7-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₀H₆N₂O₂, with a molecular weight of 186.17 g/mol and a purity of 97% as supplied by Fluorochem . The compound is primarily utilized in research and development, serving as a building block in organic synthesis and pharmaceutical intermediates. Its structural features, including the electron-withdrawing cyano group and carboxylic acid functionality, make it a versatile scaffold for modifying biological activity and physicochemical properties .

Properties

IUPAC Name

7-cyano-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-4-6-2-1-3-7-8(10(13)14)5-12-9(6)7/h1-3,5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADAEINCNCNJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294065
Record name 7-Cyano-1H-indole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-64-3
Record name 7-Cyano-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-64-3
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Record name 7-Cyano-1H-indole-3-carboxylic acid
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Record name 7-cyano-1H-indole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyano-1H-indole-3-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The cyano and carboxylic acid groups can be introduced through subsequent reactions, such as nitrile formation and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-cyano-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic substitution reactions at the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-cyano-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-cyano-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 7-cyano-1H-indole-3-carboxylic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
This compound 959238-64-3 C₁₀H₆N₂O₂ 186.17 Cyano (C-7), carboxylic acid (C-3)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 223.63 Chloro (C-7), methyl (C-3), carboxylic acid (C-2)
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 1120332-41-3 C₂₀H₂₀N₂O₂ 320.39 Cyclopentylamino (C-7), phenyl (C-2), carboxylic acid (C-5)
5-Chloro-1H-indole-3-carboxylic acid Not provided C₉H₆ClNO₂ 195.60 Chloro (C-5), carboxylic acid (C-3)
3-(7-Cyano-1H-indol-3-yl)propanoic acid 1223748-52-4 C₁₂H₁₀N₂O₂ 214.22 Cyano (C-7), propanoic acid (C-3)
Key Observations:
  • Substituent Position and Type: The 7-cyano derivative is distinct in its substitution pattern compared to chloro-, methyl-, or cyclopentylamino-substituted analogs.
  • Molecular Weight: Bulky substituents (e.g., cyclopentylamino, phenyl) significantly increase molecular weight, as seen in the 320.39 g/mol compound .

Biological Activity

7-Cyano-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications, supported by data tables and recent findings.

This compound exhibits a variety of biochemical interactions that influence enzyme activity and metabolic pathways. Its structure allows it to engage with several biomolecules, making it a valuable compound in both research and therapeutic contexts.

Key Biochemical Properties:

  • Enzyme Interaction: It inhibits specific enzymes involved in metabolic pathways, potentially altering their function.
  • Cell Signaling Modulation: The compound can modulate various cell signaling pathways, affecting gene expression and cellular metabolism.

Cellular Effects

The compound has shown profound effects on different cell types, particularly in cancer research. Notably, it has been observed to induce apoptosis in cancer cells and inhibit cell proliferation.

Effects on Cancer Cells:

  • Induces apoptosis through the regulation of apoptotic proteins and caspase activation .
  • Exhibits cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer), with reported IC50 values indicating significant potency .

The biological activity of this compound is mediated through several molecular mechanisms:

  • Binding Interactions: The compound binds to target proteins via hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation.
  • Metabolic Transformations: In laboratory settings, the compound can undergo metabolic changes that affect its stability and biological activity over time.

Research Applications

The compound has been investigated for various applications within scientific research:

Application AreaDescription
Chemistry Serves as a building block for synthesizing complex indole derivatives.
Biology Exhibits antiviral, anticancer, and antimicrobial properties.
Medicine Potential therapeutic applications in treating cancers and infections.
Industry Used in developing pharmaceuticals and agrochemicals .

Case Studies

Recent studies have highlighted the efficacy of this compound in anticancer research:

  • Cytotoxicity Against Cancer Cell Lines:
    • A study reported that derivatives of this compound exhibited significant cytotoxicity against HCT116 cells with an IC50 value as low as 6.76 µg/mL compared to the positive control (5-fluorouracil) at 77.15 µg/mL .
    • In another study, various derivatives were screened against A549 and HCT116 cell lines, showing varying degrees of activity with some compounds demonstrating selective toxicity towards cancer cells .
  • Mechanistic Insights:
    • Molecular docking studies have confirmed that the compound interacts with key proteins involved in apoptosis regulation, enhancing its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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